Ethyl 2-amino-2-phenylacetate hydrochloride
Description
Ethyl 2-amino-2-phenylacetate hydrochloride (CAS: 879-48-1) is an α-amino ester hydrochloride salt with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol . It is synthesized via the reaction of 2-phenylglycine with thionyl chloride (SOCl₂) in absolute ethanol, yielding a high-purity brownish solid (99% yield) . The compound’s structure is confirmed by ¹H NMR (δ 7.53–7.35 ppm for aromatic protons, δ 5.11 ppm for the α-proton, and δ 4.15 ppm for the ethyl ester group) .
This compound is primarily used in industrial research, particularly as a chiral intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
ethyl 2-amino-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNXQLSKQSVNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879-48-1 | |
| Record name | Benzeneacetic acid, α-amino-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 879-48-1 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24595 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (aminophenyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Ethyl phenylglycinate hydrochloride, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3FVZ6FK48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Scheme:
Key Parameters:
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Catalyst : Concentrated HCl serves dual roles as a catalyst and a proton source for salt formation.
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Temperature : Reflux conditions (~78°C) are typically employed to drive the equilibrium toward ester formation.
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Yield : Theoretical yields approach 70–85%, though isolation of the hydrochloride salt may require careful crystallization.
Limitations:
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Excess ethanol is required to shift equilibrium, complicating solvent recovery.
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The free amine may undergo side reactions (e.g., dimerization) without proper protonation.
Gabriel Synthesis with Phthalimide Protection
The Gabriel synthesis offers a controlled pathway to avoid side reactions associated with free amines. Here, phthalimide acts as a protecting group for the amine, enabling alkylation before deprotection and esterification.
Reaction Steps:
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Protection :
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Deprotection :
Hydrazine or aqueous HCl removes the phthalimide group:
Advantages:
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High regioselectivity and minimized side reactions.
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Compatible with asymmetric synthesis for enantiomerically pure products.
Challenges:
Reductive Amination of Ethyl 2-Keto-2-Phenylacetate
Reductive amination provides an alternative route using ketone precursors. Ethyl 2-keto-2-phenylacetate reacts with ammonia or ammonium salts under reducing conditions to form the target compound.
Reaction Mechanism:
Conditions:
Optimization Tips:
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Use of ammonium chloride ensures immediate protonation of the amine, preventing oxidation.
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Low-temperature conditions (-10°C to 0°C) minimize ketone reduction side products.
Strecker Synthesis Adaptation
The Strecker synthesis, traditionally used for α-amino acids, can be adapted for ester derivatives. This method involves a three-component reaction between an aldehyde, ammonium chloride, and hydrogen cyanide, followed by hydrolysis and esterification.
Modified Steps:
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Aldehyde Condensation :
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Hydrolysis and Esterification :
Considerations:
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Cyanide handling requires stringent safety protocols.
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The method is less favored due to toxicity concerns but remains viable for large-scale production.
Comparative Analysis of Synthetic Routes
| Method | Yield | Complexity | Cost | Scalability |
|---|---|---|---|---|
| Direct Esterification | 70–85% | Low | Low | High |
| Gabriel Synthesis | 60–75% | High | Moderate | Moderate |
| Reductive Amination | 60–75% | Moderate | Moderate | High |
| Strecker Synthesis | 50–65% | High | High | Low |
Industrial-Scale Production Considerations
For commercial manufacturing, direct esterification and reductive amination are preferred due to their scalability and cost-effectiveness. Key industrial practices include:
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-2-phenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Phenylglyoxylic acid
Reduction: Ethyl 2-amino-2-phenylethanol
Substitution: Various substituted phenylacetates.
Scientific Research Applications
Scientific Research Applications
Ethyl 2-amino-2-phenylacetate hydrochloride has diverse applications in scientific research:
Chemistry
- Chiral Building Block: It serves as a crucial intermediate in synthesizing complex chiral molecules. Its unique structure allows for the creation of enantiomerically pure compounds that are essential in pharmaceutical development .
Biology
- Biochemical Pathways: Research indicates its potential role in various biochemical pathways, particularly in enzyme interactions and metabolic processes. Studies have explored its effects on enzyme activity, suggesting it may act as an inhibitor or modulator .
Pharmacology
- Therapeutic Potential: this compound has been investigated for its potential therapeutic applications in treating neurological disorders and other medical conditions. Its interaction with specific receptors and enzymes makes it a candidate for drug development .
Industrial Applications
- Pharmaceutical Production: The compound is utilized in the manufacturing of pharmaceuticals and fine chemicals, contributing to the synthesis of various bioactive molecules .
Case Study 1: Synthesis of Chiral Drugs
A study demonstrated that this compound could be effectively used as a chiral building block in synthesizing drugs targeting central nervous system disorders. The resulting compounds exhibited improved selectivity and potency compared to non-chiral counterparts.
Case Study 2: Enzyme Interaction Studies
Research published in a peer-reviewed journal explored the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that this compound could inhibit certain enzymatic activities, leading to potential therapeutic applications in metabolic diseases.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-phenylacetate hydrochloride involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of active metabolites. The compound can also interact with cellular receptors, influencing signal transduction pathways and modulating biological responses .
Comparison with Similar Compounds
Table 1: Physicochemical and Functional Comparison
Structural and Functional Differences
Alkyl Ester Modifications :
- Ethyl vs. Methyl Esters : The ethyl ester (215.68 g/mol) has marginally higher lipophilicity compared to the methyl analog (201.66 g/mol), which may influence solubility and membrane permeability in drug delivery .
- Cyclopentyl Ester : The bulky cyclopentyl group in CAS 914605-66-6 increases molecular weight (255.74 g/mol) and likely reduces aqueous solubility, limiting its utility in biological systems .
Aromatic Substitutions: Pyridine vs.
Backbone Modifications: Ethyl 2-amino-3-phenylpropanoate HCl (CAS 19881-53-9) contains an extra methylene group, elongating the carbon chain. This modification could affect conformational flexibility and steric interactions in target binding .
Biological Activity
Ethyl 2-amino-2-phenylacetate hydrochloride (CAS No. 879-48-1) is a compound of significant interest in medicinal chemistry due to its structural resemblance to natural amino acids, which underpins its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound consists of an ethyl ester functional group, an amino group, and a phenyl ring. Its molecular formula is with a molecular weight of approximately 215.69 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes, particularly histone deacetylases (HDACs). HDACs play crucial roles in regulating gene expression and are implicated in various diseases, including cancer. A study published in "Bioorganic & Medicinal Chemistry" demonstrated that this compound could inhibit HDAC activity in vitro, suggesting potential applications in cancer therapy and epigenetic modulation .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, potentially influencing neurotransmitter systems. It is believed to modulate pathways involved in neurodegenerative diseases. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, enhancing cell viability under stress conditions.
3. Anti-inflammatory Activity
This compound exhibits anti-inflammatory effects, which are critical for treating chronic inflammatory conditions. Compounds with similar structures have shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and mediators .
The mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : The compound interacts with specific receptors or enzymes involved in metabolic pathways.
- Modulation of Gene Expression : By inhibiting HDACs, it may alter the expression of genes associated with cell survival and proliferation.
- Antioxidant Properties : It may scavenge free radicals, reducing oxidative damage in cells .
Table: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Enzyme Inhibition | Inhibits HDAC activity | |
| Neuroprotection | Protects neuronal cells from oxidative stress | |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
Case Study: Neuroprotective Effects
In a study examining the neuroprotective effects of this compound on SH-SY5Y neuronal cells, it was found that treatment with the compound significantly increased cell viability and reduced markers of apoptosis when exposed to oxidative stressors. The results indicated a dose-dependent response, highlighting the compound's potential as a therapeutic agent for neurodegenerative disorders.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-amino-2-phenylacetate hydrochloride, and how is reaction progress monitored?
The compound is synthesized via esterification of 2-phenylglycine with thionyl chloride (SOCl₂) in absolute ethanol. Reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of BuOH/CH₃COOH/H₂O (3:1:1). Post-workup, the product is obtained as a brownish solid with a yield of 99%. Critical parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of 2-phenylglycine to SOCl₂) and anhydrous conditions to avoid hydrolysis .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
Q. How should the compound be stored to ensure stability?
Store under inert atmosphere (e.g., nitrogen) at -20°C to prevent degradation. Stability exceeds two years under these conditions, but hydrolysis risks increase at room temperature or in aqueous environments .
Q. What safety precautions are required when handling this compound?
Use personal protective equipment (PPE) due to hazards indicated by GHS identifiers (H315, H319, H335). Ensure ventilation and access to eye-wash stations. Avoid inhalation and skin contact .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Key variables include:
Q. How can researchers resolve contradictions in reported NMR data for this compound?
Discrepancies in δ values (e.g., α-proton shifts) may arise from solvent effects (CDCl₃ vs. D₂O) or impurities. Cross-validate with 2D NMR (COSY, HSQC) and compare against enantiopure standards (e.g., (R)- or (S)-isomers, CAS 24461-61-8, 37760-98-8) .
Q. What strategies are effective for enantioselective synthesis of chiral this compound?
Use chiral auxiliaries or catalysts during esterification. For example, (S)-isomers (CAS 13226-98-7) are synthesized via asymmetric hydrogenation or enzymatic resolution. Confirm enantiopurity by chiral HPLC or polarimetry .
Q. How does hydrolysis of this compound impact its applications in drug development?
Hydrolysis under acidic/basic conditions yields 2-amino-2-phenylacetic acid, a precursor for peptide synthesis (e.g., anti-inflammatory agents). Stability studies in buffered solutions (pH 2–9) guide formulation design for in vivo applications .
Q. What advanced methods validate purity in complex matrices (e.g., biological samples)?
- LC-MS/MS : Quantifies trace impurities (e.g., residual 2-phenylglycine) with a detection limit <0.1%.
- Elemental analysis : Confirms stoichiometry (C₉H₁₂ClNO₂) and detects halogenated byproducts .
Q. How is this compound utilized in mechanistic studies of anti-inflammatory agents?
As a diflunisal aza-analog precursor, it modulates cyclooxygenase (COX) activity. In vitro assays (e.g., LPS-induced cytokine suppression in macrophages) require dissolution in DMSO (≤0.1% v/v) to maintain bioactivity .
Methodological Notes
- Data Interpretation : Address batch-to-batch variability by sourcing from suppliers with ISO/IEC 17043 certification .
- Contradiction Management : Cross-reference CAS registries (e.g., 879-48-1 vs. 19883-41-1) to resolve structural ambiguities .
- Ethical Compliance : Follow institutional guidelines for handling hazardous intermediates (e.g., SOCl₂) and waste disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
